ETN029

DLL3 radioligand therapy binding affinity

ETN029, also designated as MC339, is a macrocyclic peptide ligand engineered to target Delta-like ligand 3 (DLL3), a tumor-associated antigen selectively upregulated on the cell surface of neuroendocrine neoplasms including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC). Developed as a theranostic platform, ETN029 can be complexed with diagnostic radionuclides such as 111In or 177Lu for SPECT imaging or with therapeutic alpha-emitting (225Ac) or beta-emitting (177Lu) isotopes for targeted radioligand therapy (RLT).

Molecular Formula C101H140N22O26S2
Molecular Weight 2142.5 g/mol
Cat. No. B15604173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETN029
Molecular FormulaC101H140N22O26S2
Molecular Weight2142.5 g/mol
Structural Identifiers
InChIInChI=1S/C101H140N22O26S2/c1-58(124)88(116-95(144)73(107-59(2)125)43-64-48-105-68-20-11-9-18-66(64)68)100(149)117(6)80(47-101(3,4)5)98(147)115-78-56-151-57-150-55-77(97(146)113-76(99(148)123-29-15-23-79(123)89(103)138)44-65-49-106-69-21-12-10-19-67(65)69)114-94(143)75(46-83(128)129)112-90(139)70(22-13-14-28-104-82(127)50-119-32-34-120(52-85(132)133)36-38-122(54-87(136)137)39-37-121(35-33-119)53-86(134)135)108-91(140)72(42-61-24-25-62-16-7-8-17-63(62)40-61)109-93(142)74(45-81(102)126)111-92(141)71(110-96(78)145)41-60-26-30-118(31-27-60)51-84(130)131/h7-12,16-21,24-25,40,48-49,58,60,70-80,88,105-106,124H,13-15,22-23,26-39,41-47,50-57H2,1-6H3,(H2,102,126)(H2,103,138)(H,104,127)(H,107,125)(H,108,140)(H,109,142)(H,110,145)(H,111,141)(H,112,139)(H,113,146)(H,114,143)(H,115,147)(H,116,144)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,136,137)/t58-,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,88+/m1/s1
InChIKeyYBIHAYCVELUNPG-IZEHOFEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ETN029 (MC339) Compound Profile: A Macrocyclic Peptide DLL3 Radioligand for Theranostic Applications in SCLC and NEPC


ETN029, also designated as MC339, is a macrocyclic peptide ligand engineered to target Delta-like ligand 3 (DLL3), a tumor-associated antigen selectively upregulated on the cell surface of neuroendocrine neoplasms including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC) [1]. Developed as a theranostic platform, ETN029 can be complexed with diagnostic radionuclides such as 111In or 177Lu for SPECT imaging or with therapeutic alpha-emitting (225Ac) or beta-emitting (177Lu) isotopes for targeted radioligand therapy (RLT) [2]. The compound is currently under evaluation in a Phase I clinical trial (NCT07006727) sponsored by Novartis, investigating its safety, tolerability, dosimetry, and preliminary efficacy in patients with advanced DLL3-positive solid tumors [3].

DLL3-targeting macrocyclic peptide radioligand for theranostic research
Compatible with diagnostic (111In, 177Lu) and therapeutic (225Ac, 177Lu) isotope complexation
Under investigation in Phase I trial context (NCT07006727) for dosimetry and endpoint monitoring

ETN029 Selection Rationale: Why In-Class DLL3-Targeted Agents Are Not Interchangeable


In the rapidly evolving DLL3-targeted therapeutics landscape, simple substitution of one agent for another is scientifically unsound due to fundamental differences in molecular design, pharmacokinetic profile, and therapeutic index. ETN029 belongs to the class of macrocyclic peptide-based radioligands, which occupy a unique physicochemical space distinct from antibody-drug conjugates (e.g., rovalpituzumab tesirine), bispecific T-cell engagers (e.g., tarlatamab/AMG 757), and full-length antibody-based radioimmunoconjugates (e.g., 177Lu-DTPA-SC16) [1]. These design differences directly translate into quantifiable variations in binding affinity (picomolar vs. nanomolar), tumor uptake magnitude and retention kinetics, and critical organ exposure metrics such as the tumor-to-kidney ratio [2]. The evidence presented below demonstrates that ETN029's optimized macrocyclic scaffold, engineered through iterative structure-based refinement and co-crystal analysis, yields a differentiated preclinical profile that cannot be assumed for other DLL3-targeted modalities or even for other peptide-based radioligands without head-to-head validation [1].

  • Macrocyclic scaffold vs antibody-based constructs

    Differences in molecular size and structure may alter tumor penetration and renal clearance profiles.

  • Picomolar vs nanomolar affinity class

    Binding affinity class may shift target engagement and biodistribution; direct substitution not supported.

  • Peptide radioligand vs ADC/BiTE modalities

    Mechanism of action and pharmacokinetics differ; response endpoints may not transfer across modalities.

ETN029 Comparative Evidence Matrix: Quantified Differentiation vs. DLL3-Targeted Alternatives


Binding Affinity: ETN029 Picomolar Affinity vs. Tarlatamab Nanomolar Affinity

ETN029 demonstrates picomolar binding affinity for human DLL3, representing an approximate 1000-fold higher affinity compared to the clinically approved bispecific T-cell engager tarlatamab (AMG 757), which exhibits a KD of 0.64 nM (640 pM) for human DLL3 as measured by surface plasmon resonance (SPR) [1][2]. ETN029's picomolar affinity was engineered through iterative optimization and co-crystal analysis to maximize tumor engagement despite relatively low DLL3 expression density on neuroendocrine tumor cells [1].

Binding Affinity
Cross-study comparable
~1000-fold higher
Picomolar vs 0.64 nM (Tarlatamab)
Supports target engagement endpoint review
SPR; independent studies
DLL3 radioligand therapy binding affinity surface plasmon resonance macrocyclic peptide

Tumor Uptake: ETN029 12.2%IA/g vs. DLL3-scFv 1.28-1.48%ID/g at 24 Hours

In a SHP-77 SCLC xenograft mouse model, 177Lu-labeled ETN029 (Lu-MC339) achieved tumor uptake of 12.2% injected activity per gram (%IA/g) at 24 hours post-injection, with persistent tumor retention throughout the study period [1]. This uptake value is approximately 8- to 10-fold higher than that reported for a 89Zr-labeled DLL3-targeting single-chain variable fragment (scFv), which exhibited tumor uptake ranging from 1.28 to 1.48 %ID/g at 2-24 hours in similar SCNC mouse models [2]. The substantial difference in tumor accumulation underscores the impact of molecular design on target engagement efficiency.

Tumor Uptake
Cross-study comparable
ETN029
12.2%IA/g
vs
scFv
1.28-1.48%ID/g
Reported tumor accumulation endpoint context
SCLC xenograft, 24h p.i.
tumor uptake biodistribution SPECT imaging SCLC xenograft 177Lu

Tumor-to-Kidney Ratio: ETN029 5:1 vs. MP0712 >2:1 Therapeutic Window

Biodistribution studies of 177Lu-ETN029 in SHP-77 xenograft mice revealed a favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours, with tumor uptake of 12.2%IA/g compared to kidney uptake of 2.6%IA/g [1]. In comparison, the 212Pb-labeled radio-DARPin MP0712, another DLL3-targeted small-protein radiotherapeutic candidate, achieved a tumor-to-kidney ratio exceeding 2:1 in mouse models expressing DLL3 [2]. ETN029's 5:1 ratio represents a more than twofold improvement in this critical safety metric, reflecting the success of scaffold optimization efforts specifically aimed at reducing kidney retention while preserving high tumor uptake [1].

Tumor-to-Kidney Ratio
Cross-study comparable
ETN029
5:1
vs
MP0712
>2:1
Supports renal dosimetry endpoint review
Xenograft, 24h; kidney as dose-limiting organ
tumor-to-kidney ratio therapeutic index renal dosimetry radioligand therapy DLL3

Cellular Internalization: ETN029 34-67% vs. Typical ADC Internalization Rates

In cell-based internalization assays, 177Lu-ETN029 (Lu-MC339) demonstrated 67% total cell-associated uptake with 34% internalized fraction in the DLL3-positive SHP-77 SCLC cell line, and 49% uptake with 27% internalization in engineered CT26.DLL3 cells, while showing minimal binding to DLL3-negative CT26.WT controls [1]. While direct comparator data for DLL3-targeted antibody-drug conjugate (ADC) internalization rates are not publicly available in comparable assay formats, the high internalization efficiency of ETN029 supports its suitability for radionuclide therapy where intracellular retention of the radioisotope enhances tumor dose deposition [2].

Cellular Internalization
Supporting evidence
67% uptake / 34% internalized (SHP-77)
49% uptake / 27% internalized (CT26.DLL3)
Supports cellular retention endpoint context
177Lu-labeled; no direct comparator
cellular internalization DLL3 radioligand therapy SHP-77 CT26.DLL3

ETN029 High-Impact Application Scenarios: Translating Preclinical Differentiation into Research Utility


Preclinical Efficacy Studies in SCLC and NEPC Xenograft Models

ETN029's demonstrated robust tumor regression and prolonged survival in SCLC CDX models (NCI-H69, SHP-77) following a single dose of 225Ac-ETN029 (0.35-1.4 μCi) [1]. Researchers seeking to evaluate DLL3-targeted alpha therapy in vivo will find ETN029 particularly suitable due to its high tumor uptake (12.2%IA/g) and favorable tumor-to-kidney ratio (5:1), which collectively support sustained tumor radiation dose delivery while mitigating renal exposure [2]. The compound's dual-labeling capability with 177Lu for SPECT imaging further enables longitudinal monitoring of biodistribution and therapeutic response in the same animal cohort.

Companion Diagnostic Development via 111In-ETN029 SPECT Imaging

The clinical investigation of 111In-ETN029 as a SPECT imaging agent (NCT07006727) provides a validated theranostic pair with 225Ac-ETN029 [3]. Procurement of unlabeled ETN029 peptide enables in-house radiolabeling with diagnostic isotopes (111In, 68Ga) for patient stratification studies or with therapeutic isotopes (177Lu, 225Ac) for targeted radiotherapy research. This theranostic approach is supported by the peptide's rapid tumor uptake, persistent retention, and renal clearance profile documented in biodistribution studies [2].

Comparative DLL3-Targeted Agent Benchmarking in Neuroendocrine Tumor Research

Given ETN029's picomolar binding affinity for DLL3—substantially higher than the nanomolar affinity of clinically approved tarlatamab—the compound serves as a high-sensitivity probe for detecting and quantifying DLL3 expression in tumor models with low target density [1][2]. Researchers comparing different DLL3-targeted modalities (ADCs, BiTEs, RLTs) can utilize ETN029 as a reference radioligand to establish baseline target engagement and biodistribution parameters against which novel agents may be benchmarked.

Radiation Dosimetry and Therapeutic Index Optimization Studies

The quantitative biodistribution data for 177Lu-ETN029, including organ-specific uptake values and the tumor-to-kidney ratio of 5:1, provide a foundation for radiation dosimetry modeling and therapeutic index optimization [2]. Investigators developing next-generation DLL3-targeted radioligands can employ ETN029 as a comparator to evaluate whether modifications to peptide sequence, chelator chemistry, or radionuclide selection yield improvements in tumor-to-normal tissue ratios. The compound's well-characterized renal excretion pathway also makes it a useful tool for studying strategies to mitigate kidney uptake of small protein-based radiopharmaceuticals.

Application
Selection Property
Validation Focus
DLL3-targeted alpha therapy research in SCLC/NEPC models
Favorable tumor uptake and tumor-to-kidney ratio profile
In vivo model-response and biodistribution endpoints
Companion diagnostic imaging research
Dual-labeling with diagnostic (111In) and therapeutic isotopes
Target expression imaging and longitudinal monitoring
DLL3-targeted agent benchmarking
Picomolar binding affinity reference
Comparative target engagement and biodistribution parameters
Radiation dosimetry and therapeutic index research
Quantitative organ-specific biodistribution data
Tumor-to-normal tissue dosimetry modeling

Technical Documentation Hub

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